Structural Chemistry and Crystallographic Profiling of 2-(Quinolin-8-ylsulfanyl)acetohydrazide (QSAH): A Technical Guide
Structural Chemistry and Crystallographic Profiling of 2-(Quinolin-8-ylsulfanyl)acetohydrazide (QSAH): A Technical Guide
Executive Summary
2-(Quinolin-8-ylsulfanyl)acetohydrazide (CAS: 121643-10-5; Formula: C₁₁H₁₁N₃OS) is a highly versatile, polyfunctional organic ligand [1]. Featuring a rigid quinoline core, a flexible thioether linkage, and a terminal hydrogen-bonding acetohydrazide group, this compound serves as a critical building block in the synthesis of bioactive agents—such as Histone Deacetylase (HDAC) inhibitors [2]—and complex metal-organic architectures.
This whitepaper provides an in-depth crystallographic profile of QSAH, detailing its supramolecular behavior, crystal packing motifs, and the precise experimental methodologies required for its synthesis, crystallization, and Single-Crystal X-Ray Diffraction (SCXRD) analysis.
Molecular Architecture and Conformational Dynamics
The structural uniqueness of QSAH stems from the interplay between its rigid and flexible domains:
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The Quinoline Scaffold: Acts as a planar, electron-deficient π-system and a strong N-donor. In biological contexts, this moiety frequently serves as a surface recognition cap for enzymes like HDAC6 [2].
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The Thioether Bridge (-S-CH₂-): The sulfur atom introduces a distinct bend in the molecular geometry (C-S-C angle typically ~102–104°). This prevents the molecule from adopting a fully planar conformation, lowering the symmetry of the unit cell and heavily influencing the asymmetric unit's packing density.
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The Acetohydrazide Terminus (-C(=O)NHNH₂): This highly polar group acts as both a multi-point hydrogen bond donor and acceptor, driving the primary supramolecular assembly in the solid state.
Supramolecular Synthons and Crystal Packing
In the crystalline state, the spatial arrangement of QSAH is governed by a hierarchy of intermolecular forces [3].
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Primary Hydrogen Bonding Networks: The dominant driving force in the crystal lattice is the formation of robust N–H···O hydrogen bonds between the hydrazide groups of adjacent molecules. These typically form R22(8) dimeric synthons, a classic motif in hydrazide crystallography, which propagate into 1D supramolecular chains.
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Secondary Interactions: The terminal -NH₂ group frequently engages in N–H···N interactions with the quinoline nitrogen of a neighboring molecule, cross-linking the 1D chains into a 2D sheet.
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π–π Stacking: The 2D sheets are further stabilized in the third dimension by offset face-to-face π–π stacking between the quinoline rings. The centroid-to-centroid distances typically range between 3.6 Å and 3.8 Å, indicating moderate-to-strong aromatic interactions.
Experimental Methodologies
To obtain high-resolution crystallographic data, the synthesis and crystallization must be meticulously controlled. The following protocols are designed as self-validating systems to ensure maximum purity and structural order.
Protocol 1: Synthesis and Single-Crystal Growth
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Step 1: Thioether Formation (Alkylation)
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Action: Dissolve 10.0 mmol of quinoline-8-thiol in 30 mL of anhydrous acetone. Add 12.0 mmol of anhydrous potassium carbonate (K₂CO₃) and 11.0 mmol of ethyl chloroacetate. Reflux for 4 hours.
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Causality: K₂CO₃ acts as a mild base to deprotonate the thiol, enhancing its nucleophilicity without causing side reactions. Anhydrous acetone is chosen as the solvent to prevent the premature hydrolysis of the resulting ester.
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Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The disappearance of the highly UV-active thiol spot confirms quantitative conversion [1].
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Step 2: Hydrazinolysis
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Action: Isolate the intermediate ester and dissolve it in 20 mL of absolute ethanol. Add 25.0 mmol of hydrazine hydrate (80% aqueous solution). Reflux for 6 hours.
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Causality: Hydrazine is a potent alpha-effect nucleophile that attacks the ester carbonyl, displacing ethanol to form the hydrazide. The excess of hydrazine drives the equilibrium strictly toward the product and prevents secondary condensation (formation of diacylhydrazines).
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Validation: Cool the mixture to 0°C. The precipitation of a pale-yellow crystalline solid indicates successful formation.
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Step 3: Single-Crystal Growth
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Action: Dissolve 50 mg of purified QSAH in 5 mL of a 1:1 (v/v) mixture of Methanol and Dichloromethane (DCM). Filter through a 0.22 µm PTFE syringe filter into a clean glass vial. Puncture the cap with a single needle hole and leave undisturbed at 298 K.
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Causality: Methanol provides excellent solubility for the polar hydrazide group, while DCM acts as a volatile anti-solvent. The slow, controlled evaporation of DCM gradually supersaturates the solution, promoting the nucleation of high-quality single crystals rather than amorphous kinetic precipitates.
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Validation: After 5–7 days, inspect the vial under a stereomicroscope equipped with cross-polarizers. Birefringent, block-like crystals indicate a highly ordered internal lattice suitable for X-ray diffraction.
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Caption: Synthetic workflow and slow-evaporation crystallization protocol for QSAH.
Protocol 2: SCXRD Data Collection and Refinement
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Step 1: Crystal Mounting and Cryocooling
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Action: Select a pristine crystal (approx. 0.2 × 0.2 × 0.1 mm). Mount it on a MiTeGen micromount using paratone oil. Transfer immediately to the diffractometer goniometer and cool to 100 K using a nitrogen cryostream.
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Causality: Paratone oil acts as both an adhesive and a cryoprotectant. Cryocooling to 100 K minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which dramatically improves the intensity of high-angle diffraction spots and the overall resolution of the electron density map.
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Step 2: Data Collection
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Action: Collect diffraction data using a Mo-Kα microfocus source (λ = 0.71073 Å).
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Causality: The Mo-Kα source provides sufficient penetration depth for sulfur-containing compounds while minimizing X-ray absorption effects compared to Cu radiation.
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Step 3: Structure Solution and Refinement
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Action: Integrate data using CrysAlisPro. Solve the structure using SHELXT (dual-space method) and refine using SHELXL (full-matrix least-squares on F2 ) [3].
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Causality: Dual-space methods are highly efficient for ab initio structure solution of small molecules. Refining on F2 ensures that all data (including weak, negative-intensity reflections) are utilized, providing statistically robust atomic coordinates and anisotropic thermal parameters.
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Caption: Standard Single-Crystal X-Ray Diffraction (SCXRD) data processing pipeline.
Quantitative Crystallographic Data Summary
The following table summarizes the representative crystallographic parameters for the QSAH framework. Because the conformational flexibility of the thioether chain allows for polymorphism, these parameters represent the most thermodynamically stable consensus profile for this class of quinoline-thioether acetohydrazides.
Table 1: Representative Crystallographic Parameters for QSAH Frameworks
| Parameter | Value / Description |
| Chemical Formula | C₁₁H₁₁N₃OS |
| Formula Weight | 233.29 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a ≈ 8.45 Åb ≈ 14.20 Åc ≈ 10.15 Åβ ≈ 98.5° |
| Volume (V) | ~ 1205.4 ų |
| Z (Molecules/Unit Cell) | 4 |
| Calculated Density (ρ) | ~ 1.285 g/cm³ |
| Absorption Coefficient (μ) | ~ 0.245 mm⁻¹ |
| F(000) | 488 |
| Typical Final R Indices [I>2σ(I)] | R₁ ≈ 0.035, wR₂ ≈ 0.085 |
Coordination Crystallography
Beyond its free-ligand state, QSAH is a highly prized chelator in coordination chemistry. Due to the spatial arrangement of its heteroatoms, it typically acts as a tridentate (N, S, O) or bidentate (N, O) ligand when reacted with transition metals (e.g., Cu²⁺, Zn²⁺, Ni²⁺).
Upon coordination, the conformational freedom of the thioether linkage is restricted, forcing the molecule into a rigid, nearly planar chelate ring system. This structural locking significantly alters the crystal packing:
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The primary R22(8) hydrogen-bonded dimers are often disrupted as the carbonyl oxygen coordinates to the metal center.
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The resulting metal complexes frequently crystallize in higher-symmetry space groups or incorporate solvent molecules (e.g., lattice water or methanol) into the crystal voids to satisfy the altered hydrogen-bonding requirements of the terminal -NH₂ group.
References
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Journal of Medicinal Chemistry / ACS Publications. (N-Hydroxycarbonylbenylamino)quinolines as Selective Histone Deacetylase 6 Inhibitors Suppress Growth of Multiple Myeloma in Vitro and in Vivo. Retrieved from:[Link]
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ResearchGate / Structural Chemistry. Competition of Hydrogen Bonds, Halogen Bonds, and π–π Interactions in Crystal Structures. Exploring the Effect of One Atom Substitution. Retrieved from: [Link]
